molecular formula C₂₀H₂₄NO₄ B048772 Phellodendrine CAS No. 6873-13-8

Phellodendrine

Cat. No. B048772
CAS RN: 6873-13-8
M. Wt: 342.4 g/mol
InChI Key: RBBVPNQTBKHOEQ-KKSFZXQISA-O
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Description

Synthesis Analysis

While direct studies on the synthesis of phellodendrine were not identified, research on its pharmacokinetics and extraction methods provides indirect insights into its chemical nature and potential for synthesis. For instance, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-QQQ MS/MS) has been employed to quantify phellodendrine in rat plasma and tissues, offering a foundation for understanding its chemical stability and behavior post-synthesis (Li et al., 2016).

Molecular Structure Analysis

Phellodendrine belongs to the group of quaternary ammonium alkaloids. Its molecular structure, characterized by the presence of a quaternary nitrogen atom, plays a crucial role in its biological activity and interaction with biological membranes. The structure-activity relationship (SAR) of phellodendrine, though not detailed in the reviewed literature, is a significant area of research for understanding its pharmacological potential.

Chemical Reactions and Properties

Phellodendrine undergoes various chemical reactions that contribute to its pharmacokinetic profile, including hydroxylation, demethylation, and conjugation reactions. These metabolic processes are essential for its bioavailability and elimination from the body. The pharmacological studies of phellodendrine and its derivatives indicate a complex interaction with biological systems, influenced by its chemical properties (Li et al., 2016).

Physical Properties Analysis

The physical properties of phellodendrine, such as solubility and melting point, are crucial for its extraction and formulation. Techniques like capillary electrophoresis and near-infrared spectroscopy (NIRS) have been applied to analyze its presence in Phellodendron bark, highlighting the methods for isolating and characterizing this alkaloid from natural sources (Liu Ying-mei & Sheu Shuenn-Jyi, 1993).

Chemical Properties Analysis

The chemical behavior of phellodendrine, including its reactivity and interactions with other molecules, is essential for understanding its mechanism of action. Its ability to engage in various biochemical pathways, such as those involving reactive oxygen species (ROS) and inflammation modulation, underscores the importance of its chemical properties in therapeutic applications. For instance, phellodendrine has shown protective activity against oxidative stress in vivo through specific molecular interactions (Ling Li et al., 2016).

Scientific Research Applications

  • Oxidative Stress and Inflammation : Phellodendrine improves the survival and heartbeat rate of zebrafish embryos under oxidative stress by down-regulating AKT, IKK, NF-kB phosphorylation, and ameliorating ROS-mediated inflammatory response (Li et al., 2016).

  • Diabetes Mellitus : Studies reveal Phellodendrine's potential mechanism against diabetes mellitus, highlighting its role in the calcium signaling pathway, cGMP-PKG signaling pathway, and cAMP signaling pathway (Zhang et al., 2021).

  • Herbal Medicine Quality Assessment : A method to determine the content of phenolic acids, alkaloids, and limonoids in Phellodendri Amurensis Cortex has been proposed, providing a scientific basis for the quality assessment of this herbal medicine (Chen et al., 2019).

  • Alzheimer's Disease : Phellodendrine has potential as an anti-Alzheimer's agent by suppressing acetylcholinesterase activity and stimulating antioxidant activity (Kim et al., 2017).

  • Intestinal Injury and Ulcerative Colitis : It may promote autophagy by regulating the AMPK/mTOR signaling pathway, thereby reducing intestinal injury due to ulcerative colitis (Su et al., 2021).

  • Respiratory Health : A component of C. phellodendri, NBAECP, can relax airway smooth muscle, potentially making it a new drug for relieving bronchospasm (Jiang et al., 2016).

  • Immunosuppression : Phellodendrine suppresses cellular immune responses and may be a valuable new type of immunosuppressor against cellular immune response (Mori et al., 1995).

  • Drug Metabolism : It inhibits the activities of CYP1A2, 3A4, and 2C9 in human liver microsomes (Li et al., 2020).

  • Traditional Chinese Medicine : Phellodendrine is a key medicinal component in Phellodendron bark, fundamental in traditional Chinese medicine (Xu et al., 2017).

Safety And Hazards

Phellodendrine is toxic if swallowed and can cause irritation to skin and eyes. It can also cause serious damage to health by prolonged exposure . It may pose a risk of impaired fertility and harm to unborn child .

properties

IUPAC Name

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVPNQTBKHOEQ-KKSFZXQISA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218855
Record name Phellodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phellodendrine

CAS RN

6873-13-8
Record name (-)-Phellodendrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6873-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phellodendrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phellodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phellodendrine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR68S526RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
720
Citations
S Su, X Wang, X Xi, L Zhu, Q Chen… - Journal of Cellular …, 2021 - Wiley Online Library
… This study investigated the effects and molecular mechanism of phellodendrine in Compound Phellodendrine solution for UC treatment. Phellodendrine processing may promote …
Number of citations: 26 onlinelibrary.wiley.com
H Mori, M Fuchigami, N Inoue, H Nagai, A Koda… - Planta …, 1995 - thieme-connect.com
… In this paper, we focus on phellodendrine. Phellodendrine suppressed local semisyngeneic … Surprisingly, phellodendrine, unlike prednisolone and cyclophosphamide, did not affect …
Number of citations: 75 www.thieme-connect.com
L Li, T Huang, C Tian, Y Xiao, S Kou, X Zhou, S Liu… - Life sciences, 2016 - Elsevier
Aims This study is to investigate the effect of phellodendrine (PHE) against AAPH-induced oxidative stress and find out the biological mechanism of PHE by using the zebrafish embryo …
Number of citations: 34 www.sciencedirect.com
J Li, H Wen, Z Gao - Xenobiotica, 2020 - Taylor & Francis
… Therefore, the effects of phellodendrine on … phellodendrine on CYP enzymes, particularly the inhibitory effects, which will increase the risk of therapeutic applications of phellodendrine …
Number of citations: 2 www.tandfonline.com
PM Thu, ZG Zheng, YP Zhou, YY Wang, X Zhang… - European Journal of …, 2019 - Elsevier
… In this study, we generated a screening method and identified phellodendrine chloride (PC) as a potential macropinocytosis inhibitor. PC significantly inhibited the viability of KRAS …
Number of citations: 20 www.sciencedirect.com
Y Sun, GB Lenon, AWH Yang - Evidence-Based Complementary …, 2019 - hindawi.com
… Remarkably, there are a number of chemical compounds in these two species of PC including berberine, palmatine, and phellodendrine. And they are viewed as the anti-inflammatory …
Number of citations: 82 www.hindawi.com
Y Li, XG Liu, HY Wang, X Dong, W Gao, XJ Xu… - … of Chromatography B, 2016 - Elsevier
… The results showed that phellodendrine was eliminated in 120 min in … of phellodendrine were found in the kidney. This study may provide a basis for the further study of phellodendrine. …
Number of citations: 13 www.sciencedirect.com
L Yang, X Meng, X Yu, H Kuang - Journal of pharmaceutical and …, 2017 - Elsevier
… as its main active constituents such as phellodendrine, berberine, palmatine and obakunone. … the pharmacokinetics of anemoside B4, phellodendrine, berberine, palmatine, obakunone, …
Number of citations: 39 www.sciencedirect.com
FX Zhang, YLL Yuan, SS Cui, M Li… - … in Mass Spectrometry, 2021 - Wiley Online Library
… phellodendrine; glucuronidation and hydroxylation were the two main metabolic reactions. Moreover, the potential targets of phellodendrine … mechanism of phellodendrine to treat DM. …
T Hattori, K Furuta, K Hayashi, T Nagamatsu… - The Japanese Journal …, 1992 - jstage.jst.go.jp
Effects of phellodendrine (OB-5) on crescentic-type anti-GBM nephritis in rats and the cell number of the various leukocyte subpopulations in the glomeruli of the nephritic rats were …
Number of citations: 16 www.jstage.jst.go.jp

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